4-(3,6-Dimethylpyrazin-2-YL)benzaldehyde
Description
4-(3,6-Dimethylpyrazin-2-yl)benzaldehyde is an aromatic aldehyde featuring a benzaldehyde core substituted with a dimethylpyrazine moiety at the para position. The pyrazine ring, a nitrogen-containing heterocycle, introduces distinct electronic and steric properties, influencing reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
4-(3,6-dimethylpyrazin-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-9-7-14-10(2)13(15-9)12-5-3-11(8-16)4-6-12/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NROOVMDYSFTHPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)C2=CC=C(C=C2)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00699130 | |
| Record name | 4-(3,6-Dimethylpyrazin-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00699130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198084-10-5 | |
| Record name | 4-(3,6-Dimethylpyrazin-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00699130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,6-Dimethylpyrazin-2-YL)benzaldehyde typically involves the reaction of 3,6-dimethylpyrazine with benzaldehyde under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under reflux conditions to ensure complete reaction. The reaction can be represented as follows:
3,6-Dimethylpyrazine+Benzaldehyde→4-(3,6-Dimethylpyrazin-2-YL)benzaldehyde
Industrial Production Methods
In an industrial setting, the production of 4-(3,6-Dimethylpyrazin-2-YL)benzaldehyde may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The reaction conditions are optimized to ensure minimal by-product formation and maximum efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3,6-Dimethylpyrazin-2-YL)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrazine ring can undergo electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often require the presence of a catalyst, such as a Lewis acid, to facilitate the reaction.
Major Products Formed
Oxidation: 4-(3,6-Dimethylpyrazin-2-YL)benzoic acid.
Reduction: 4-(3,6-Dimethylpyrazin-2-YL)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(3,6-Dimethylpyrazin-2-YL)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(3,6-Dimethylpyrazin-2-YL)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The pyrazine ring can interact with various receptors and enzymes, modulating their activity. These interactions can lead to a range of biological effects, depending on the specific targets involved.
Comparison with Similar Compounds
The following analysis compares 4-(3,6-dimethylpyrazin-2-yl)benzaldehyde with structurally related benzaldehyde derivatives, focusing on substituent effects, synthetic pathways, and biological activities.
Structural and Electronic Comparisons
Substituent Heterocycles
- Pyrazine vs. Pyridine: 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde (): The pyridine ring is less electron-deficient than pyrazine due to fewer nitrogen atoms. This difference alters π-π stacking interactions and solubility. Pyridine derivatives often exhibit higher basicity compared to pyrazine analogs.
Functional Group Variations
- Aldehyde vs. Carboxylic Acid :
Substituent Position and Size
Condensation Reactions
- 4-(Trifluoromethyl)benzaldehyde Derivatives (): Similar to the target compound, these derivatives are synthesized via acid-catalyzed condensation. However, electron-withdrawing trifluoromethyl groups require milder conditions compared to pyrazine-containing aldehydes .
- 4-(N,N-Dimethylamino)benzaldehyde (): The dimethylamino group, a strong electron donor, facilitates faster Schiff base formation than dimethylpyrazine-substituted aldehydes .
Purification and Characterization
- All analogs (e.g., ) are characterized via NMR, IR, and mass spectrometry. The target compound’s pyrazine ring would show distinct $^{13}\text{C}$ NMR signals (~150–160 ppm for pyrazine carbons) and IR absorption bands for C=N stretching (~1600 cm$^{-1}$) .
Antimicrobial Potential
- Compound 6a (): A thiourea derivative of 4-(trifluoromethyl)benzaldehyde showed potency against Bacillus strains comparable to ampicillin. The dimethylpyrazine analog’s activity remains unexplored but may differ due to altered lipophilicity .
- Cyanopyridine Derivatives (): Pyridine-based compounds exhibit moderate antimicrobial activity, suggesting that pyrazine analogs could have enhanced or distinct spectra .
Anti-inflammatory and Analgesic Effects
- Piperazine-linked Benzaldehydes (): Derivatives with fluorophenyl or methylsulfonyl groups demonstrated anti-inflammatory and antinociceptive effects. The dimethylpyrazine moiety’s role in modulating COX or LOX enzymes warrants investigation .
Physicochemical Properties
| Compound | Substituent | logP* | Melting Point (°C) | Solubility |
|---|---|---|---|---|
| 4-(3,6-Dimethylpyrazin-2-yl)benzaldehyde | Dimethylpyrazine | ~2.5 | 180–185† | Low in water |
| 4-(Trifluoromethyl)benzaldehyde | CF3 | 2.1 | 45–47 | Moderate in EtOH |
| 4-(N,N-Dimethylamino)benzaldehyde | N(CH3)2 | 1.8 | 73–75 | High in DMSO |
| 4-(4-Fluorophenylpiperazinyl)benzaldehyde | Piperazine-fluorophenyl | ~3.0 | 120–125 | Low in water |
*Predicted using Molinspiration; †Estimated based on analogs.
Biological Activity
4-(3,6-Dimethylpyrazin-2-YL)benzaldehyde, a compound with the CAS number 198084-10-5, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
4-(3,6-Dimethylpyrazin-2-YL)benzaldehyde features a benzaldehyde moiety substituted with a 3,6-dimethylpyrazine ring. This structural configuration is critical for its biological activity. The compound is primarily studied for its roles in organic synthesis and potential therapeutic applications.
The biological activity of 4-(3,6-Dimethylpyrazin-2-YL)benzaldehyde can be attributed to its ability to interact with various biological targets, including enzymes and receptors. Its mechanism may involve:
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on acetylcholinesterase and butyrylcholinesterase, which are crucial in neurodegenerative diseases like Alzheimer's .
- Antioxidant Activity : Some studies suggest that benzaldehyde derivatives possess antioxidant properties, potentially contributing to cellular protection against oxidative stress.
Table 1: Biological Activities of 4-(3,6-Dimethylpyrazin-2-YL)benzaldehyde
Case Studies and Research Findings
Recent studies have highlighted the potential of 4-(3,6-Dimethylpyrazin-2-YL)benzaldehyde in various applications:
- Neuroprotective Effects : A study demonstrated that derivatives of benzaldehyde exhibited significant inhibition of acetylcholinesterase, suggesting potential use in treating Alzheimer's disease . The structure-activity relationship (SAR) indicated that modifications on the pyrazine ring could enhance inhibitory potency.
- Anticancer Activity : Research indicated that certain benzaldehyde derivatives could induce apoptosis in cancer cell lines through mechanisms involving oxidative stress modulation and enzyme inhibition. The presence of the pyrazine ring may enhance these effects by facilitating interactions with cellular targets.
- Synthesis and Applications : As a versatile building block in organic synthesis, 4-(3,6-Dimethylpyrazin-2-YL)benzaldehyde is utilized to create more complex molecules with potential therapeutic applications. Its unique structure allows for diverse functionalization possibilities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
